gemcitabine

Description

Properties

IUPAC Name |

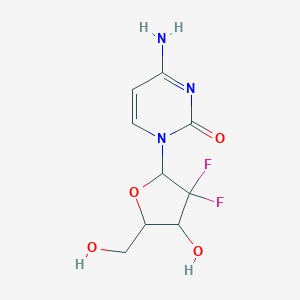

4-amino-1-[3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F2N3O4/c10-9(11)6(16)4(3-15)18-7(9)14-2-1-5(12)13-8(14)17/h1-2,4,6-7,15-16H,3H2,(H2,12,13,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDUQYLNIPVEERB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F2N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00861138 | |

| Record name | 4-Amino-1-(2-deoxy-2,2-difluoropentofuranosyl)pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00861138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Gemcitabine in Pancreatic Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the action of gemcitabine (B846), a cornerstone chemotherapeutic agent in the treatment of pancreatic cancer. This document details the cellular uptake, metabolic activation, and cytotoxic effects of this compound, with a focus on its impact on DNA synthesis and the induction of apoptosis. Quantitative data from various studies are summarized, and detailed experimental protocols for key assays are provided to facilitate further research and drug development in this critical area of oncology.

Introduction to this compound

This compound (2',2'-difluoro-2'-deoxycytidine, dFdC) is a synthetic pyrimidine (B1678525) nucleoside analog that has been a first-line chemotherapeutic agent for pancreatic ductal adenocarcinoma (PDAC) for decades. Its structural similarity to the natural nucleoside deoxycytidine allows it to be incorporated into cellular metabolic pathways, ultimately leading to cytotoxicity in rapidly dividing cancer cells. Understanding the intricacies of its mechanism of action is paramount for overcoming chemoresistance and developing more effective therapeutic strategies.

Cellular Uptake and Metabolism

The journey of this compound from the extracellular space to its active form within the pancreatic cancer cell is a multi-step process mediated by specific transporters and enzymes.

2.1. Cellular Transport:

As a hydrophilic molecule, this compound requires protein transporters to cross the cell membrane. The primary transporters involved are:

-

Human Equilibrative Nucleoside Transporters (hENTs): hENT1 is the most prominent transporter for this compound uptake in pancreatic cancer cells.

-

Human Concentrative Nucleoside Transporters (hCNTs): hCNT1 and hCNT3 also contribute to the intracellular accumulation of this compound.

The expression levels of these transporters can significantly influence the sensitivity of pancreatic cancer cells to this compound.

2.2. Intracellular Activation:

Once inside the cell, this compound, a prodrug, undergoes a series of phosphorylations by cytosolic enzymes to become pharmacologically active:

-

This compound (dFdC) is first phosphorylated by deoxycytidine kinase (dCK) to form This compound monophosphate (dFdCMP) . This is the rate-limiting step in its activation.

-

dFdCMP is then converted to This compound diphosphate (B83284) (dFdCDP) by nucleoside monophosphate kinase .

-

Finally, dFdCDP is phosphorylated by nucleoside diphosphate kinase to its most active form, This compound triphosphate (dFdCTP) .

Conversely, this compound can be inactivated by enzymatic deamination. Cytidine deaminase (CDA) converts this compound to its inactive metabolite, 2',2'-difluorodeoxyuridine (dFdU).

Core Mechanisms of Cytotoxicity

The cytotoxic effects of this compound in pancreatic cancer cells are primarily mediated through two interconnected mechanisms: inhibition of DNA synthesis and induction of apoptosis.

3.1. Inhibition of DNA Synthesis:

-

Incorporation into DNA: The active metabolite, dFdCTP, is a structural analog of deoxycytidine triphosphate (dCTP) and competes with it for incorporation into the replicating DNA strand by DNA polymerase. The incorporation of dFdCTP into the DNA chain effectively halts the elongation process. A phenomenon known as "masked chain termination" occurs, where after the integration of dFdCTP, one additional deoxynucleotide is added before DNA synthesis is completely arrested. This makes it difficult for exonuclease proofreading enzymes to remove the this compound nucleotide, leading to irreparable DNA damage.

-

Inhibition of Ribonucleotide Reductase (RNR): The diphosphate metabolite, dFdCDP, is a potent inhibitor of ribonucleotide reductase (RNR). This enzyme is crucial for converting ribonucleotides into deoxyribonucleotides, the building blocks of DNA. By inhibiting RNR, dFdCDP depletes the intracellular pool of deoxynucleotides, particularly dCTP. This self-potentiating mechanism enhances the incorporation of dFdCTP into DNA by reducing the competition from its natural counterpart.

3.2. Induction of Apoptosis:

The extensive DNA damage and stalled replication forks caused by this compound trigger the intrinsic pathway of apoptosis. Key events in this signaling cascade include:

-

Activation of Pro-apoptotic Proteins: DNA damage leads to the activation of pro-apoptotic members of the Bcl-2 family, such as Bim.

-

Inhibition of Anti-apoptotic Proteins: this compound can also lead to the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL, further shifting the balance towards apoptosis.[1][2][3]

-

Caspase Activation: The apoptotic cascade is executed by a series of proteases called caspases. In this compound-induced apoptosis in pancreatic cancer cells, the activation of initiator caspase-9 and effector caspase-3 has been observed.[1][4][5]

-

PARP Cleavage: Activated caspase-3 cleaves poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair, further preventing the cell from recovering from DNA damage.[2][4]

Quantitative Data Summary

The sensitivity of pancreatic cancer cell lines to this compound varies, as reflected in their half-maximal inhibitory concentration (IC50) values. The intracellular concentrations of this compound and its active metabolites also differ among cell lines, correlating with their sensitivity.

Table 1: IC50 Values of this compound in Pancreatic Cancer Cell Lines

| Cell Line | IC50 Range | Reference |

| PANC-1 | 0.472 µM - 23.9 µM | [6][7][8][9] |

| MIA PaCa-2 | 494 nM - 23.9 µM | [6][7][8][9] |

| BxPC-3 | 494 nM - 23.9 µM | [6][7][8] |

| AsPC-1 | 494 nM - 23.9 µM | [6][8] |

| Capan-2 | Moderately Resistant | [7] |

Table 2: Intracellular Concentrations of this compound and its Metabolites in PANC-1 Cells

| Metabolite | Concentration (after hyperthermia) | % Change from Baseline | Reference |

| dFdC (41°C) | Decreased | -90.72% | [10][11] |

| dFdC (43°C) | Decreased | -69.07% | [10][11] |

| dFdU (41°C) | Decreased | -75.24% | [10][11] |

| dFdU (43°C) | Decreased | -42.20% | [10][11] |

| dFdCTP (41°C) | Increased | +21.82% | [10][11] |

| dFdCTP (43°C) | Increased | +42.42% | [10][11] |

Table 3: Intracellular Concentrations of this compound Metabolites in Murine Pancreatic Tumors

| Metabolite | Primary Tumor (ng/mg) | Liver Metastases (ng/mg) | Reference |

| dFdC | 8.1 | 4.6 | [12] |

| dFdCTP | 4.5 | 2.3 | [12] |

Experimental Protocols

Detailed methodologies are crucial for the reproducible investigation of this compound's mechanism of action.

5.1. Cell Viability and IC50 Determination (MTT Assay)

This protocol is used to assess the cytotoxic effect of this compound and determine its IC50 value.

-

Cell Seeding: Plate pancreatic cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 nM to 100 µM) for 48-72 hours. Include a vehicle control.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and plot a dose-response curve to determine the IC50 value.

5.2. Quantification of this compound and its Metabolites (LC-MS/MS)

This protocol outlines the steps for the sensitive and specific quantification of this compound and its metabolites in cellular or tissue samples.

-

Sample Preparation: Homogenize cell pellets or tissue samples in an ice-cold extraction solution (e.g., 80% methanol) containing an internal standard.

-

Protein Precipitation: Centrifuge the homogenate to precipitate proteins.

-

Supernatant Collection: Collect the supernatant containing the analytes.

-

Chromatographic Separation: Inject the supernatant into a liquid chromatography system equipped with a suitable column (e.g., C18) to separate this compound and its metabolites.

-

Mass Spectrometry Detection: Eluted compounds are introduced into a tandem mass spectrometer for detection and quantification using multiple reaction monitoring (MRM).

-

Data Analysis: Quantify the concentration of each analyte by comparing its peak area to that of the internal standard and a standard curve.

5.3. Analysis of Apoptosis (Western Blotting for Caspase-3 and PARP Cleavage)

This protocol is used to detect the activation of key apoptotic proteins.

-

Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate the protein lysates (20-40 µg) on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-3 and cleaved PARP overnight at 4°C.

-

Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

5.4. Ribonucleotide Reductase (RNR) Activity Assay

This protocol allows for the measurement of RNR activity in cell extracts.[13][14][15]

-

Cell Lysate Preparation: Prepare a cytosolic extract from pancreatic cancer cells.

-

Reaction Mixture: Prepare a reaction mixture containing the cell lysate, a ribonucleotide substrate (e.g., [3H]CDP), ATP (as an allosteric activator), a reducing agent (e.g., dithiothreitol), and magnesium ions.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period.

-

Reaction Termination: Stop the reaction by adding an acid (e.g., perchloric acid).

-

Quantification of Deoxyribonucleotides: Separate the resulting deoxyribonucleotides from the ribonucleotides using an appropriate method (e.g., HPLC or enzymatic conversion to a detectable product) and quantify the amount of product formed.

Conclusion

The cytotoxic efficacy of this compound in pancreatic cancer cells is a multifaceted process involving cellular uptake, metabolic activation, and the subsequent disruption of DNA synthesis and induction of apoptosis. A thorough understanding of these core mechanisms, supported by robust quantitative data and detailed experimental protocols, is essential for the scientific community to address the challenges of chemoresistance and to innovate more effective treatments for this devastating disease. This guide serves as a foundational resource for researchers dedicated to advancing the field of pancreatic cancer therapeutics.

References

- 1. bcl-2-specific siRNAs restore this compound sensitivity in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Resistance of pancreatic cancer to this compound treatment is dependent on mitochondria-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 4. Caspase-3 drives apoptosis in pancreatic cancer cells after treatment with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. MSX2 overexpression inhibits this compound-induced caspase-3 activity in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparative benefits of Nab-paclitaxel over this compound or polysorbate-based docetaxel in experimental pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mednexus.org [mednexus.org]

- 10. Concentration changes in this compound and its metabolites after hyperthermia in pancreatic cancer cells assessed using RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Concentration changes in this compound and its metabolites after hyperthermia in pancreatic cancer cells assessed using RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 13. A rapid and sensitive assay for quantifying the activity of both aerobic and anaerobic ribonucleotide reductases acting upon any or all substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Ribonucleotide reductase activity in intact mammalian cells: stimulation of enzyme activity by MgCl2, dithiothreitol, and several nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A rapid and sensitive assay for quantifying the activity of both aerobic and anaerobic ribonucleotide reductases acting upon any or all substrates | PLOS One [journals.plos.org]

The Molecular Basis of Gemcitabine's Anti-Cancer Activity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gemcitabine (B846) (2',2'-difluorodeoxycytidine, dFdC) is a synthetic pyrimidine (B1678525) nucleoside analogue of deoxycytidine that has become a cornerstone in the treatment of various solid tumors, including pancreatic, non-small cell lung, breast, and ovarian cancers.[1][2] Its clinical efficacy stems from a multifaceted molecular mechanism that disrupts fundamental cellular processes, primarily DNA synthesis and repair, ultimately leading to programmed cell death (apoptosis). This technical guide provides a comprehensive overview of the molecular basis of this compound's anti-cancer activity, intended for researchers, scientists, and drug development professionals. We will delve into its metabolism, intricate mechanisms of action, the signaling pathways it modulates, and the molecular underpinnings of resistance. This guide incorporates quantitative data, detailed experimental protocols, and visualizations of key molecular pathways to facilitate a deeper understanding of this widely used chemotherapeutic agent.

Data Presentation: Quantitative Insights into this compound's Activity

The cytotoxic efficacy of this compound varies across different cancer cell lines, reflecting the diverse molecular landscapes of these tumors. This variability is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a biological process.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| AsPC-1 | Pancreatic Cancer | Moderately Sensitive | [3] |

| BxPC-3 | Pancreatic Cancer | Sensitive | [3] |

| Capan-1 | Pancreatic Cancer | Resistant | [3] |

| MIA PaCa-2 | Pancreatic Cancer | 25.00 ± 0.47 | [4] |

| PANC-1 | Pancreatic Cancer | 48.55 ± 2.30 | [4] |

| A549 | Non-Small Cell Lung Cancer | Varies (2D vs. 3D culture) | [5] |

| H460 | Non-Small Cell Lung Cancer | - | [6] |

| H322 | Non-Small Cell Lung Cancer | - | [6] |

| MCF7 | Breast Cancer | 34.5 µM (48h) | [7] |

| T24 | Bladder Cancer | 3 | [8] |

| Caki-1 | Kidney Cancer | 30 | [8] |

| RT4 | Bladder Cancer | Sensitive (25-175 nM range) | [9] |

| J82 | Bladder Cancer | Sensitive (25-175 nM range) | [9] |

| TCCSUP | Bladder Cancer | Sensitive (25-175 nM range) | [9] |

| UM-UC-3 | Bladder Cancer | Resistant (25-175 nM range) | [9] |

| RT112 | Bladder Cancer | Resistant (25-175 nM range) | [9] |

| CUBIII | Bladder Cancer | Resistant (25-175 nM range) | [9] |

Table 2: Impact of this compound on Deoxynucleotide (dNTP) Pools in A549 Cells

| Treatment | dCDP (% of Control) | dADP (% of Control) | dGDP (% of Control) | dCTP (% of Control) | dATP (% of Control) | dGTP (% of Control) |

| 0.5 µM this compound (4h) | <50% | <50% | <50% | Decreased | Decreased | Decreased |

| 2 µM this compound (4h) | <50% | <50% | <50% | Decreased | Decreased | Decreased |

| 0.5 µM this compound (24h) | Recovered | Recovered | Recovered | ~300% | ~300% | ~300% |

| 2 µM this compound (24h) | <50% | <50% | <50% | ~100% | Decreased | ~100% |

Data adapted from a study on non-small cell lung cancer (A549) cells, demonstrating the dynamic effects of this compound on dNTP pools.[10][11]

Core Molecular Mechanisms of Action

This compound is a prodrug that requires intracellular activation to exert its cytotoxic effects. Its mechanism of action is characterized by a unique combination of DNA synthesis inhibition and self-potentiation.

Cellular Uptake and Metabolic Activation

This compound, being hydrophilic, is transported into cells by various human equilibrative (hENTs) and concentrative (hCNTs) nucleoside transporters.[12] Once inside the cell, it undergoes a series of phosphorylation steps to become pharmacologically active.[12]

-

Monophosphorylation: Deoxycytidine kinase (dCK) catalyzes the initial and rate-limiting step, converting this compound to this compound monophosphate (dFdCMP).[12]

-

Diphosphorylation: UMP-CMP kinase (CMPK1) further phosphorylates dFdCMP to this compound diphosphate (B83284) (dFdCDP).[12]

-

Triphosphorylation: Nucleoside diphosphate kinase (NDPK) completes the activation by converting dFdCDP to its most active metabolite, this compound triphosphate (dFdCTP).[12]

Conversely, this compound can be inactivated by cytidine (B196190) deaminase (CDA), which converts it to the inactive metabolite 2',2'-difluorodeoxyuridine (dFdU).[12]

Inhibition of Ribonucleotide Reductase (RNR)

This compound diphosphate (dFdCDP) is a potent inhibitor of ribonucleotide reductase (RNR), the enzyme responsible for converting ribonucleoside diphosphates to deoxyribonucleoside diphosphates, the building blocks of DNA.[6] By inhibiting RNR, dFdCDP depletes the intracellular pool of deoxynucleoside triphosphates (dNTPs), particularly deoxycytidine triphosphate (dCTP).[10][11]

This depletion has a dual effect that constitutes a self-potentiation mechanism:

-

It reduces the competition for dFdCTP to be incorporated into DNA.[12]

-

The reduced dCTP levels allosterically activate dCK, leading to increased phosphorylation of this compound and thus a higher concentration of its active metabolites.[12]

Incorporation into DNA and "Masked Chain Termination"

The primary cytotoxic effect of this compound is mediated by the incorporation of its triphosphate form, dFdCTP, into replicating DNA by DNA polymerases. dFdCTP competes with the natural nucleotide dCTP for incorporation. After dFdCTP is incorporated into the growing DNA strand, one additional nucleotide can be added. However, the presence of the two fluorine atoms on the 2' position of the sugar moiety of this compound creates a steric hindrance that prevents DNA polymerase from adding further nucleotides. This process is known as "masked chain termination."[12]

The term "masked" refers to the fact that the this compound nucleotide is not at the terminal position of the DNA strand, which protects it from immediate removal by the proofreading (3'→5' exonuclease) activity of DNA polymerases. This leads to the accumulation of stalled replication forks and irreparable DNA damage.

Incorporation into RNA

In addition to its effects on DNA synthesis, dFdCTP can also be incorporated into RNA, although to a lesser extent than into DNA. The incorporation of this compound into RNA can disrupt RNA processing and function, contributing to the overall cytotoxicity of the drug.

Signaling Pathways Modulated by this compound

This compound-induced DNA damage and replication stress trigger a cascade of intracellular signaling events that ultimately determine the fate of the cancer cell.

DNA Damage Response (DDR) Pathway

The stalling of replication forks and the presence of this compound-induced DNA lesions activate the DNA Damage Response (DDR) pathway. The primary kinases involved are Ataxia Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR).[13][14]

-

ATR-Chk1 Axis: Replication stress caused by stalled forks activates the ATR-Chk1 signaling cascade. ATR phosphorylates and activates the checkpoint kinase Chk1, which in turn phosphorylates and inactivates Cdc25 phosphatases. This leads to the inhibition of cyclin-dependent kinases (CDKs) and cell cycle arrest, primarily in the S-phase, allowing time for DNA repair.[13]

-

ATM-Chk2 Axis: While primarily activated by double-strand breaks, ATM can also be activated by this compound-induced DNA damage.[13][14] ATM then activates the checkpoint kinase Chk2, which contributes to cell cycle arrest and apoptosis.

Apoptosis Induction

The accumulation of irreparable DNA damage and persistent cell cycle arrest ultimately triggers apoptosis. This compound can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

-

Intrinsic Pathway: DNA damage activates p53, which in turn upregulates the expression of pro-apoptotic proteins like Bax. Bax promotes the release of cytochrome c from the mitochondria, leading to the activation of caspase-9 and the subsequent executioner caspase-3, culminating in apoptosis.[15][16]

-

Extrinsic Pathway: this compound has been shown to upregulate the expression of death receptors like Fas, making cells more susceptible to apoptosis induced by their ligands.[8]

Molecular Basis of this compound Resistance

Despite its initial efficacy, the development of resistance to this compound is a major clinical challenge. Resistance can be intrinsic or acquired and involves a variety of molecular mechanisms.

Alterations in Drug Metabolism and Transport

-

Reduced Uptake: Downregulation of nucleoside transporters, particularly hENT1, can limit the intracellular concentration of this compound.[12]

-

Impaired Activation: Decreased expression or activity of dCK, the rate-limiting enzyme for this compound activation, is a common mechanism of resistance.[12]

-

Increased Inactivation: Upregulation of CDA, which deaminates this compound to its inactive form, can enhance drug clearance.[12]

Alterations in Drug Targets

-

Upregulation of Ribonucleotide Reductase: Increased expression of the RRM1 and RRM2 subunits of ribonucleotide reductase can overcome the inhibitory effect of dFdCDP, thereby maintaining the dNTP pools required for DNA synthesis and repair.[10]

Enhanced DNA Damage Repair

Overexpression of proteins involved in DNA repair pathways can counteract the DNA-damaging effects of this compound, promoting cell survival.

Dysregulation of Signaling Pathways

Several signaling pathways have been implicated in this compound resistance, often by promoting cell survival, proliferation, and inhibiting apoptosis.

-

Wnt/β-catenin Pathway: Activation of the Wnt/β-catenin pathway has been shown to confer resistance to this compound in pancreatic cancer.[3][8][17][18] β-catenin can upregulate the expression of anti-apoptotic proteins like survivin.[8]

-

Hedgehog (Hh) Pathway: The Hedgehog signaling pathway, particularly the transcription factor GLI1, can be activated in response to this compound, promoting the expression of genes involved in drug efflux (e.g., ABCG2) and cell survival.[19][20][21][22]

-

Notch Pathway: Upregulation of Notch signaling components, such as Notch1 and its ligand Jagged1, has been associated with this compound resistance, in part by promoting an epithelial-to-mesenchymal transition (EMT) phenotype and inhibiting apoptosis through the regulation of Bcl-2 family proteins.[4][9][23][24]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's molecular basis of action.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell lines

-

Complete culture medium

-

96-well plates

-

This compound hydrochloride

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight at 37°C in a 5% CO2 incubator.

-

Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the culture medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with solvent) and a blank (medium only). Incubate for the desired treatment period (e.g., 48 or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

-

Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell lines

-

6-well plates

-

This compound hydrochloride

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the specified time (e.g., 48 hours). Include a vehicle control.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

-

Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

-

Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide. Gently vortex and incubate for 15 minutes at room temperature in the dark.[1]

-

Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[1]

-

Data Interpretation:

-

Viable cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

-

Western Blotting for DNA Damage Markers (γH2AX and Cleaved PARP)

This technique detects the expression of specific proteins to assess the activation of the DNA damage response and apoptosis.

Materials:

-

Cancer cell lines treated with this compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-γH2AX, anti-cleaved PARP, and a loading control like anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Protein Extraction: Lyse this compound-treated and control cells in lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibodies (e.g., anti-γH2AX, anti-cleaved PARP) diluted in blocking buffer overnight at 4°C.

-

Washing: Wash the membrane several times with TBST to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane again several times with TBST.

-

Detection: Apply the chemiluminescent substrate to the membrane and detect the signal using an imaging system. The intensity of the bands corresponding to γH2AX and cleaved PARP will indicate the extent of DNA damage and apoptosis, respectively.

Conclusion

This compound's anti-cancer activity is a result of its intricate interplay with fundamental cellular processes. Its metabolic activation, dual inhibition of DNA synthesis and ribonucleotide reductase, and the induction of a robust DNA damage response leading to apoptosis underscore its potency as a chemotherapeutic agent. However, the emergence of resistance through various molecular mechanisms highlights the need for continued research into combination therapies and strategies to overcome these resistance pathways. This technical guide provides a detailed molecular framework for understanding this compound's action, which is crucial for the rational design of novel therapeutic strategies and the optimization of its clinical use. The provided experimental protocols and pathway diagrams serve as valuable resources for researchers dedicated to advancing cancer therapy.

References

- 1. The Wnt/β-catenin signaling pathway mechanism for pancreatic cancer chemoresistance in a three-dimensional cancer microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Targeting hedgehog-driven mechanisms of drug-resistant cancers [frontiersin.org]

- 3. The Wnt/β-catenin signaling pathway mechanism for pancreatic cancer chemoresistance in a three-dimensional cancer microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Targeting Notch signaling pathway to overcome drug-resistance for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Understanding ribonucleotide reductase inactivation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. imedpub.com [imedpub.com]

- 8. Alteration of the intrinsic apoptosis pathway is involved in Notch-induced chemoresistance to this compound in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Profiling ribonucleotide and deoxyribonucleotide pools perturbed by this compound in human non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Notch Signaling Pathway in Pancreatobiliary Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effect of this compound on the expression of apoptosis-related genes in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Activator protein 1 promotes this compound-induced apoptosis in pancreatic cancer by upregulating its downstream target B… [ouci.dntb.gov.ua]

- 16. mdpi.com [mdpi.com]

- 17. Wnt/β-catenin signaling pathway activation reverses this compound resistance by attenuating Beclin1-mediated autophagy in the MG63 human osteosarcoma cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Defining the Role of GLI/Hedgehog Signaling in Chemoresistance: Implications in Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The role of GLI-SOX2 signaling axis for this compound resistance in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. This compound-induced Gli-dependent activation of hedgehog pathway resists to the treatment of urothelial carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Notch1 contributes to chemoresistance to this compound and serves as an unfavorable prognostic indicator in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Interference of this compound triphosphate with the measurements of deoxynucleotides using an optimized DNA polymerase elongation assay - PubMed [pubmed.ncbi.nlm.nih.gov]

The Advent of a Novel Nucleoside Analog: A Technical Guide to the Discovery and Early Research of Gemcitabine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the discovery and foundational research of gemcitabine (B846) hydrochloride (marketed as Gemzar®), a pivotal nucleoside analog in modern oncology. Initially synthesized as a potential antiviral agent, its potent cytotoxic effects against cancer cells redirected its development path, culminating in its approval as a cornerstone treatment for a variety of solid tumors. This document details the original synthesis, preclinical activity, early clinical pharmacokinetics, and initial efficacy and safety data that underpinned its establishment as a key chemotherapeutic agent. All quantitative data from seminal studies are presented in structured tables for comparative analysis, and key experimental methodologies are described. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to provide a clear and comprehensive overview of the core science.

Discovery and Serendipitous Repurposing

This compound (2',2'-difluorodeoxycytidine, dFdC) was first synthesized in the early 1980s by Dr. Larry Hertel and his team at Eli Lilly and Company.[1] The initial research objective was the development of novel antiviral agents. However, during preclinical screening, this compound demonstrated significant cytotoxic activity against leukemia cells in vitro, prompting a pivotal shift in its development towards oncology.[1] This serendipitous discovery led to an extensive investigation of its anticancer potential throughout the late 1980s and early 1990s.

Chemical Synthesis: The Original Hertel Protocol

The foundational synthesis of this compound was a multi-step process that has been the basis for numerous subsequent modifications. The original method, as published by Hertel et al. in the Journal of Organic Chemistry in 1988, established a key strategy for the stereoselective synthesis of this novel difluorinated nucleoside.

Experimental Protocol: Synthesis of this compound

The following protocol is a summary of the original synthesis described by Hertel and his colleagues.

Step 1: Reformatsky Reaction The synthesis commenced with a Reformatsky reaction between (R)-2,3-O-isopropylidene-glyceraldehyde and ethyl bromodifluoroacetate. This reaction, utilizing activated zinc, formed a carbon-carbon bond to create a mixture of diastereomeric ethyl 3-hydroxy-2,2-difluoro-4,5-O-isopropylidenepentanoates.

Step 2: Lactonization The resulting ester was then hydrolyzed and cyclized to form the corresponding γ-lactone, 2-deoxy-2,2-difluoro-D-erythro-pentofuranos-1-ulose-3,5-di-O-benzoate. This step was crucial for establishing the correct stereochemistry of the sugar moiety.

Step 3: Protection and Reduction The hydroxyl groups of the lactone were protected, typically with benzoyl groups. The protected lactone was then reduced to the corresponding lactol using a reducing agent such as diisobutylaluminium hydride (DIBAL-H).

Step 4: Activation of the Anomeric Carbon The anomeric hydroxyl group of the lactol was then activated to create a good leaving group for the subsequent glycosylation step. This was often achieved by converting it to a mesylate or tosylate.

Step 5: Glycosylation The activated sugar was then coupled with a silylated cytosine derivative in the presence of a Lewis acid catalyst. This nucleophilic substitution reaction formed the crucial N-glycosidic bond.

Step 6: Deprotection Finally, all protecting groups were removed from the sugar and the cytosine base to yield this compound. The product was then typically converted to its hydrochloride salt to improve its stability and solubility for pharmaceutical use.

Preclinical Research: In Vitro Efficacy

Early preclinical studies were instrumental in characterizing the cytotoxic potential of this compound across a range of cancer cell lines. The 50% inhibitory concentration (IC50) was a key metric used to quantify its potency.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

A common method to determine the IC50 values was the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Cancer cells were seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Drug Exposure: Cells were treated with a range of concentrations of this compound for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, the MTT reagent was added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to a purple formazan (B1609692) product.

-

Solubilization: The formazan crystals were solubilized using a solubilizing agent (e.g., DMSO or a specialized buffer).

-

Absorbance Reading: The absorbance of the solubilized formazan was measured using a microplate reader at a specific wavelength (typically 570 nm).

-

Data Analysis: The absorbance values were plotted against the drug concentration, and the IC50 value was calculated as the concentration of this compound that resulted in a 50% reduction in cell viability compared to untreated control cells.

Data Presentation: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | Exposure Time (hours) | IC50 (nM) | Reference |

| AsPC-1 | Pancreatic Ductal Adenocarcinoma | Not Specified | 494 | [2] |

| BxPC-3 | Pancreatic Ductal Adenocarcinoma | Not Specified | >1000 | [2] |

| MIA PaCa-2 | Pancreatic Ductal Adenocarcinoma | Not Specified | >1000 | [2] |

| Panc-1 | Pancreatic Ductal Adenocarcinoma | Not Specified | 23,900 | [2] |

| A2780 | Ovarian Endometrioid Adenocarcinoma | Not Specified | Not Specified | [3] |

| HCT 116 | Colon Carcinoma | Not Specified | Not Specified | [3] |

| MCF7 | Breast Invasive Ductal Carcinoma | Not Specified | Not Specified | [3] |

| A549 | Lung Adenocarcinoma | Not Specified | Not Specified | [3] |

Note: IC50 values can vary significantly based on experimental conditions such as cell density, passage number, and specific assay parameters.

Mechanism of Action: A Two-Pronged Attack on DNA Synthesis

This compound is a prodrug that requires intracellular activation to exert its cytotoxic effects. Its mechanism of action involves a dual inhibition of DNA synthesis.

Upon entering the cell, this compound is phosphorylated by deoxycytidine kinase (dCK) to this compound monophosphate (dFdCMP). This is the rate-limiting step in its activation. dFdCMP is then further phosphorylated to this compound diphosphate (B83284) (dFdCDP) and this compound triphosphate (dFdCTP).

The active metabolites of this compound inhibit DNA synthesis through two primary mechanisms:

-

Inhibition of Ribonucleotide Reductase: this compound diphosphate (dFdCDP) is a potent inhibitor of ribonucleotide reductase (RNR). RNR is a critical enzyme responsible for converting ribonucleotides to deoxyribonucleotides, the building blocks of DNA. Inhibition of RNR depletes the intracellular pool of deoxyribonucleotides, particularly deoxycytidine triphosphate (dCTP).

-

Masked Chain Termination: this compound triphosphate (dFdCTP) competes with the natural substrate, dCTP, for incorporation into the growing DNA strand by DNA polymerase. After dFdCTP is incorporated, one additional nucleotide is added to the DNA strand. However, the presence of the this compound analog then sterically hinders the DNA polymerase, preventing further DNA elongation. This process, known as "masked chain termination," leads to irreparable DNA damage and triggers apoptosis (programmed cell death).

The depletion of the dCTP pool by dFdCDP also creates a self-potentiating effect, as the reduced competition from dCTP enhances the incorporation of dFdCTP into the DNA.

Visualization: this compound's Mechanism of Action

Caption: Intracellular activation and dual inhibitory mechanism of this compound.

Early Clinical Research: Phase I and II Trials

Following promising preclinical results, this compound entered clinical development to assess its safety, pharmacokinetics, and efficacy in cancer patients.

Experimental Protocol: Phase I Clinical Trial Design

Early Phase I trials were designed to determine the maximum tolerated dose (MTD) and the dose-limiting toxicities (DLTs) of this compound.

-

Patient Population: Patients with advanced solid tumors who had exhausted standard treatment options were typically enrolled.

-

Dose Escalation: this compound was administered intravenously, usually as a 30-minute infusion, on a weekly schedule. The dose was escalated in successive cohorts of patients until dose-limiting toxicities were observed.

-

Toxicity Assessment: Patients were closely monitored for adverse events, which were graded according to standardized criteria (e.g., National Cancer Institute Common Toxicity Criteria).

-

Pharmacokinetic Analysis: Blood samples were collected at various time points after drug administration to determine the pharmacokinetic profile of this compound and its primary metabolite, 2',2'-difluorodeoxyuridine (dFdU). Key parameters measured included maximum plasma concentration (Cmax), area under the concentration-time curve (AUC), and elimination half-life (t1/2).

Data Presentation: Pharmacokinetic Parameters of this compound from Early Phase I Trials

| Dose (mg/m²) | Infusion Time | Cmax (µg/mL) | AUC (µg·h/mL) | Half-life (min) | Reference |

| 1500 | 30 min | 18.56 ± 4.94 | 9.99 ± 2.75 | Not Specified | [4] |

| 2000 | 30 min | 40.85 ± 14.85 | 25.01 ± 9.87 | Not Specified | [4] |

| 75 (HAI) | 24 h | 0.026 (26 nM) | 0.386 (386 nmol·h/L) | Not Specified | [5] |

| 135 (HAI) | 24 h | 0.080 (80 nM) | 1.247 (1247 nmol·h/L) | Not Specified | [5] |

| 180 (HAI) | 24 h | 0.128 (128 nM) | 2.033 (2033 nmol·h/L) | Not Specified | [5] |

HAI: Hepatic Arterial Infusion

The primary dose-limiting toxicity identified in these early trials was myelosuppression, particularly neutropenia and thrombocytopenia.[6]

Data Presentation: Efficacy of this compound in Early Phase II Clinical Trials

| Cancer Type | Patient Population | This compound Dose and Schedule | Overall Response Rate (%) | Key Grade 3/4 Toxicities (%) | Reference |

| Non-Small Cell Lung Cancer | Chemonaive, inoperable | 1250 mg/m² weekly for 3 weeks, every 4 weeks | 21.8 | Neutropenia (19.6) | [7] |

| Ovarian Cancer | Previously treated with platinum | 1250 mg/m² on days 1, 8, 15, every 28 days | 22 | None reported as Grade 4 | [8] |

| Breast Cancer | Advanced or metastatic, ≤1 prior chemo regimen | 1000 mg/m² weekly on days 1, 8, 15, every 28 days | 14.3 | Nausea/Vomiting (not specified), Neutropenia (not specified) | [9] |

These early clinical trials demonstrated that this compound possessed a manageable safety profile and exhibited promising anti-tumor activity across a range of solid tumors, paving the way for its eventual FDA approval and widespread clinical use.

Visualization of Experimental Workflows

This compound Synthesis Workflow

Caption: Simplified workflow of the original this compound synthesis.

Preclinical Evaluation Workflow

Caption: Workflow for determining in vitro cytotoxicity of this compound.

Conclusion

The discovery and early development of this compound hydrochloride represent a landmark in oncology drug development. From its origins as a potential antiviral agent to its establishment as a cornerstone of chemotherapy for numerous cancers, its journey underscores the importance of serendipity and rigorous scientific investigation. The foundational research detailed in this guide, from its intricate synthesis to its unique mechanism of action and early clinical validation, provided the robust scientific basis for its enduring role in cancer therapy. This comprehensive overview serves as a valuable technical resource for professionals in the field, offering insights into the pivotal early-stage research of this critical anticancer drug.

References

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Drug distribution and pharmacokinetic/pharmacodynamic relationship of paclitaxel and this compound in patients with non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A phase I and pharmacokinetic study of this compound given by 24-h hepatic arterial infusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Preclinical, pharmacologic, and phase I studies of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. escholarship.org [escholarship.org]

- 8. Phase II study of this compound in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Advanced breast cancer: a phase II trial with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Gemcitabine as a Pyrimidine Nucleoside Antimetabolite: A Technical Guide

Abstract

Gemcitabine (B846) (2',2'-difluorodeoxycytidine, dFdC) stands as a cornerstone in the treatment of various solid tumors, including pancreatic, non-small cell lung, breast, and ovarian cancers.[1][2][3][4] As a pyrimidine (B1678525) nucleoside analog, its cytotoxic effects are exerted through a multifaceted mechanism that ultimately disrupts DNA synthesis and triggers programmed cell death. This technical guide provides a comprehensive overview of the core pharmacology of this compound, intended for researchers, scientists, and drug development professionals. The document delves into its mechanism of action, pharmacokinetic profile, the intricate signaling pathways it modulates, and the mechanisms underlying therapeutic resistance. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in the field of cancer therapeutics.

Introduction

This compound is a prodrug that, upon intracellular transport and subsequent phosphorylation, mimics the natural nucleoside deoxycytidine.[5][6] Its structural similarity allows it to be incorporated into replicating DNA, leading to chain termination and the induction of apoptosis.[6][7] Furthermore, its diphosphate (B83284) metabolite potently inhibits ribonucleotide reductase, an enzyme critical for the production of deoxynucleotides required for DNA replication and repair.[8][9][10] This dual mechanism of action contributes to its broad-spectrum antitumor activity.[11][12] Despite its clinical efficacy, the development of drug resistance remains a significant challenge, prompting extensive research into the molecular mechanisms governing its activity and resistance.[11][13]

Mechanism of Action

The cytotoxic effects of this compound are initiated upon its transport into the cell and subsequent metabolic activation. This process involves a series of enzymatic steps that convert the prodrug into its active phosphorylated forms, which then interfere with critical cellular processes.

Cellular Uptake and Metabolic Activation

This compound, being a hydrophilic molecule, requires specialized membrane transporters for cellular entry.[1][14] The primary mediators of its uptake are the human equilibrative nucleoside transporters (hENTs), particularly hENT1, and to a lesser extent, human concentrative nucleoside transporters (hCNTs).[4][14]

Once inside the cell, this compound undergoes a three-step phosphorylation cascade to become pharmacologically active.[14][15]

-

Monophosphorylation: Deoxycytidine kinase (dCK), the rate-limiting enzyme in this pathway, catalyzes the initial phosphorylation of this compound to this compound monophosphate (dFdCMP).[1][4][10]

-

Diphosphorylation: UMP/CMP kinase (CMPK1) further phosphorylates dFdCMP to this compound diphosphate (dFdCDP).[4]

-

Triphosphorylation: Finally, nucleoside-diphosphate kinase (NDPK) converts dFdCDP to the active this compound triphosphate (dFdCTP).[4]

This metabolic activation is crucial for the subsequent cytotoxic actions of this compound.

Dual Cytotoxic Mechanisms

The activated metabolites of this compound, dFdCDP and dFdCTP, exert their cytotoxic effects through two primary mechanisms:

-

Inhibition of Ribonucleotide Reductase (RNR): this compound diphosphate (dFdCDP) is a potent inhibitor of RNR.[8][9][10] This enzyme is responsible for converting ribonucleoside diphosphates into deoxyribonucleoside diphosphates, which are essential precursors for DNA synthesis.[9][16] By inhibiting RNR, dFdCDP depletes the intracellular pool of deoxynucleotides, particularly deoxycytidine triphosphate (dCTP).[10] This self-potentiating mechanism enhances the incorporation of dFdCTP into DNA by reducing the competition from its natural counterpart.[5][10]

-

Inhibition of DNA Synthesis: this compound triphosphate (dFdCTP) acts as a fraudulent nucleotide that competes with dCTP for incorporation into the growing DNA strand by DNA polymerases.[5][6] Once incorporated, dFdCTP leads to a phenomenon known as "masked chain termination".[5][10] After the incorporation of dFdCTP, one additional nucleotide is added to the DNA strand.[5][10] This "masks" the this compound analog from recognition by proofreading exonucleases, preventing its removal and effectively halting further DNA elongation.[10] This irreversible termination of DNA synthesis ultimately triggers apoptosis.[7] Interestingly, this compound can also be incorporated into RNA, although the extent and contribution of this to its overall cytotoxicity are less characterized.[15][17]

Pharmacokinetics and Pharmacodynamics

The clinical efficacy of this compound is significantly influenced by its pharmacokinetic and pharmacodynamic properties.

Absorption, Distribution, Metabolism, and Excretion (ADME)

This compound is administered intravenously due to its low oral bioavailability of approximately 10%.[18] It is rapidly cleared from the plasma, with a half-life ranging from 42 to 94 minutes.[18] The primary route of metabolism is deamination by cytidine (B196190) deaminase (CDA) in the liver, plasma, and other tissues, leading to the formation of the inactive metabolite 2',2'-difluorodeoxyuridine (dFdU).[1][18] More than 90% of an administered dose of this compound is converted to dFdU.[1] Excretion occurs mainly through the urine.[19]

| Parameter | Value | Reference |

| Route of Administration | Intravenous | [18] |

| Oral Bioavailability | ~10% | [18] |

| Plasma Half-life | 42 - 94 minutes | [18] |

| Primary Metabolism | Deamination by Cytidine Deaminase (CDA) | [1][18] |

| Primary Metabolite | 2',2'-difluorodeoxyuridine (dFdU) | [1][18] |

| Primary Route of Excretion | Urine | [19] |

Table 1: Summary of this compound Pharmacokinetic Parameters.

Pharmacodynamics and Pharmacogenetics

The pharmacodynamic effects of this compound are closely linked to the intracellular concentration of its active triphosphate form, dFdCTP. Variations in the expression and activity of enzymes involved in this compound's transport and metabolism can significantly impact its efficacy and toxicity. For instance, high levels of the activating enzyme dCK are associated with increased sensitivity to this compound, while high levels of the inactivating enzyme CDA can lead to resistance.[11] Genetic polymorphisms in the genes encoding these proteins can contribute to inter-individual differences in drug response.[1]

Signaling Pathways Modulated by this compound

This compound-induced DNA damage and replication stress activate a complex network of signaling pathways that ultimately determine the cell's fate.

DNA Damage Response and Apoptosis Induction

The incorporation of this compound into DNA triggers the DNA damage response (DDR) pathway. The stalled replication forks activate the ATR-Chk1 and ATM-Chk2 signaling cascades.[20] These pathways play a dual role, initially promoting cell cycle arrest and DNA repair, but can also lead to apoptosis if the damage is irreparable.[20]

This compound-induced apoptosis can proceed through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The intrinsic pathway is often initiated by the release of cytochrome c from the mitochondria, which activates caspase-9 and the downstream executioner caspase-3.[21] The extrinsic pathway can be activated through the upregulation of death receptors and their ligands, such as TRAIL.[21]

Pro-survival and Resistance Pathways

In response to this compound-induced stress, cancer cells can activate pro-survival signaling pathways, which can contribute to drug resistance. Key pathways implicated in this compound resistance include:

-

NF-κB Pathway: this compound treatment can lead to the activation of the NF-κB signaling pathway, which promotes the expression of anti-apoptotic genes.[22][23]

-

PI3K/AKT/mTOR Pathway: Activation of the PI3K/AKT/mTOR pathway is a common mechanism of chemoresistance.[3] This pathway promotes cell survival, proliferation, and inhibits apoptosis.[11]

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, particularly the ERK signaling cascade, has also been linked to this compound resistance.[24]

Mechanisms of this compound Resistance

The development of resistance to this compound is a major clinical obstacle. Resistance can be intrinsic or acquired and arises from various molecular alterations within the cancer cells.

| Mechanism | Description | Key Molecules | References |

| Altered Drug Transport | Reduced expression or function of nucleoside transporters, leading to decreased intracellular drug concentration. | hENT1 | [11][13] |

| Altered Drug Metabolism | Decreased activity of the activating enzyme dCK or increased activity of inactivating enzymes like CDA. | dCK, CDA | [11][13] |

| Target Alterations | Overexpression of the RRM1 or RRM2 subunits of ribonucleotide reductase, the target of dFdCDP. | RRM1, RRM2 | [11][13][25] |

| Enhanced DNA Repair | Upregulation of DNA repair pathways that can counteract the DNA damage induced by this compound. | [11] | |

| Activation of Pro-survival Signaling | Constitutive activation of pathways like PI3K/AKT, NF-κB, and MAPK, which promote cell survival and inhibit apoptosis. | AKT, NF-κB, ERK | [3][13][22][24] |

| Epithelial-Mesenchymal Transition (EMT) | Induction of EMT has been associated with increased resistance to this compound. | ZEB1 | [13] |

Table 2: Major Mechanisms of this compound Resistance.

Clinical Applications and Combination Therapies

This compound is a key chemotherapeutic agent for a range of malignancies. It is used as a single agent and in combination with other cytotoxic drugs to improve clinical outcomes.[1][26][27][28]

| Cancer Type | Combination Regimen | Efficacy Highlights | References |

| Pancreatic Cancer | This compound + nab-paclitaxel | Improved overall survival compared to this compound alone. | [1] |

| This compound + Capecitabine | Significantly improved overall and progression-free survival. | [29] | |

| Non-Small Cell Lung Cancer | This compound + Cisplatin | Response rates as high as 54% in Phase I-II studies. | [27] |

| Ovarian Cancer | This compound + Carboplatin | Standard of care for recurrent, platinum-sensitive ovarian cancer. | [19] |

| Breast Cancer | This compound + Paclitaxel | Approved for metastatic breast cancer after failure of prior anthracycline-containing chemotherapy. | [19] |

Table 3: Overview of this compound in Combination Therapies for Various Cancers.

Experimental Protocols

In Vitro this compound Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effect of this compound on cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound hydrochloride

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[2]

-

Treatment: Treat the cells with varying concentrations of this compound. Include vehicle-treated cells as a control.[2]

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator.[2]

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Western Blot Analysis for Apoptosis-Related Proteins

This protocol is used to detect changes in the expression of proteins involved in apoptosis following this compound treatment.

Materials:

-

Treated and untreated cell lysates

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-caspase-3, anti-PARP, anti-Bcl-2)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Quantification: Determine the protein concentration of each cell lysate.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and add the chemiluminescent substrate.

-

Imaging: Capture the signal using an imaging system.

Quantification of this compound and its Metabolites in Biological Samples

This protocol outlines a general approach for the analysis of this compound and its metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

Biological samples (plasma, tissue homogenate)

-

Internal standards (e.g., stable isotope-labeled this compound)

-

LC-MS/MS system

Procedure:

-

Sample Preparation:

-

For plasma: Protein precipitation with acetonitrile.

-

For tissue: Homogenization in an appropriate buffer followed by protein precipitation.

-

-

Chromatographic Separation:

-

Use a suitable column (e.g., C18) and a mobile phase gradient of ammonium acetate and acetonitrile to separate this compound and its metabolites.[30]

-

-

Mass Spectrometric Detection:

-

Utilize electrospray ionization (ESI) in positive ion mode.

-

Monitor specific precursor-to-product ion transitions for this compound, dFdU, and dFdCTP.

-

-

Quantification:

-

Generate a calibration curve using standards of known concentrations.

-

Determine the concentrations of the analytes in the samples by comparing their peak areas to those of the internal standards and the calibration curve.

-

Conclusion

This compound remains a vital therapeutic agent in the oncologist's armamentarium. Its well-defined dual mechanism of action, involving the inhibition of both DNA synthesis and ribonucleotide reductase, underscores its efficacy against a broad range of solid tumors. However, the emergence of drug resistance poses a significant clinical challenge. A deeper understanding of the intricate signaling networks that govern cellular responses to this compound, as well as the molecular basis of resistance, is paramount for the development of more effective therapeutic strategies. This includes the rational design of combination therapies that can overcome resistance mechanisms and enhance the cytotoxic potential of this important pyrimidine nucleoside antimetabolite. Future research should continue to focus on identifying predictive biomarkers of response and resistance to enable personalized treatment approaches and improve patient outcomes.

References

- 1. Pharmacokinetics and pharmacogenetics of this compound as a mainstay in adult and pediatric oncology: an EORTC-PAMM perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. This compound resistance in breast cancer cells regulated by PI3K/AKT-mediated cellular proliferation exerts negative feedback via the MEK/MAPK and mTOR pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ClinPGx [clinpgx.org]

- 5. This compound: metabolism, mechanisms of action, and self-potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is the mechanism of this compound? [synapse.patsnap.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Understanding ribonucleotide reductase inactivation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanism of inactivation of human ribonucleotide reductase with p53R2 by this compound 5′-diphosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Preclinical characteristics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Clinical application and drug resistance mechanism of this compound [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. Promising molecular mechanisms responsible for this compound resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cellular uptake and anti-tumor activity of this compound conjugated with new amphiphilic cell penetrating peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Ribonucleotide reductase inhibitor - Wikipedia [en.wikipedia.org]

- 17. 2',2'-Difluoro-deoxycytidine (this compound) incorporation into RNA and DNA of tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Pharmacokinetics of this compound and its Amino Acid Ester Prodrug following Intravenous and Oral Administrations in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 19. youtube.com [youtube.com]

- 20. This compound-induced activation of checkpoint signaling pathways that affect tumor cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Mechanisms of TRAIL and this compound induction of pancreatic cancer cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. aacrjournals.org [aacrjournals.org]

- 23. Effect of this compound on the expression of apoptosis-related genes in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Mechanisms underlying this compound resistance in pancreatic cancer and sensitisation by the iMiD™ lenalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. In vivo induction of resistance to this compound results in increased expression of ribonucleotide reductase subunit M1 as the major determinant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. This compound Combination Therapies for Pancreatic Cancer [medscape.org]

- 27. Combination therapy with this compound in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. This compound-CISPLATIN - NCI [cancer.gov]

- 29. The efficacy and safety of this compound-based combination therapy vs. This compound alone for the treatment of advanced pancreatic cancer: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Analytical Methods for Quantification of this compound in Pharmaceutical and Biological Samples: An Overview of Developments in the Last Decade [ajgreenchem.com]

An In-depth Technical Guide to the Intracellular Metabolic Activation Pathways of Gemcitababine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gemcitabine (B846) (2',2'-difluoro-2'-deoxycytidine, dFdC) is a cornerstone of chemotherapy for a variety of solid tumors, including pancreatic, non-small cell lung, breast, and ovarian cancers.[1][2][3] As a nucleoside analog, this compound is a prodrug that must undergo intracellular metabolic activation to exert its cytotoxic effects.[1][4] Understanding the intricacies of these activation pathways is paramount for optimizing its therapeutic efficacy, overcoming drug resistance, and developing novel therapeutic strategies. This technical guide provides a comprehensive overview of the intracellular metabolic activation of this compound, complete with quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

The Metabolic Activation Cascade of this compound

The journey of this compound from an inactive prodrug to a potent cytotoxic agent involves a series of enzymatic steps within the cancer cell. This process is initiated by the transport of this compound across the cell membrane, followed by sequential phosphorylation events to yield its active diphosphate (B83284) and triphosphate metabolites.

Cellular Uptake

This compound, being a hydrophilic molecule, requires specialized transporter proteins to enter the cell. The primary mediators of this compound uptake are the human equilibrative nucleoside transporters (hENTs) and human concentrative nucleoside transporters (hCNTs).[2][4]

Sequential Phosphorylation

Once inside the cell, this compound is sequentially phosphorylated by a series of kinases:

-

Deoxycytidine Kinase (dCK): This is the rate-limiting enzyme in the activation pathway.[4][5] dCK catalyzes the initial phosphorylation of this compound to this compound monophosphate (dFdCMP).[4][5]

-

UMP-CMP Kinase (CMPK1): dFdCMP is then phosphorylated by UMP-CMP kinase to form this compound diphosphate (dFdCDP).[4][5]

-

Nucleoside Diphosphate Kinase (NDPK): Finally, NDPK catalyzes the formation of the primary active metabolite, this compound triphosphate (dFdCTP).[2][4]

The following diagram illustrates the sequential phosphorylation of this compound.

Caption: Intracellular phosphorylation cascade of this compound.

Mechanisms of Action of Active Metabolites

The cytotoxic effects of this compound are mediated by its active diphosphate and triphosphate metabolites, dFdCDP and dFdCTP, respectively.

-

Inhibition of Ribonucleotide Reductase by dFdCDP: this compound diphosphate (dFdCDP) is a potent inhibitor of ribonucleotide reductase (RNR).[2][6][7] RNR is a crucial enzyme responsible for converting ribonucleotides into deoxyribonucleotides, the building blocks of DNA.[2][7] By inhibiting RNR, dFdCDP depletes the intracellular pool of deoxyribonucleotides, particularly deoxycytidine triphosphate (dCTP). This self-potentiating mechanism enhances the incorporation of dFdCTP into DNA.[7]

-

Incorporation into DNA and "Masked Chain Termination" by dFdCTP: The primary mechanism of this compound-induced cell death is the incorporation of this compound triphosphate (dFdCTP) into the elongating DNA strand.[8] After the incorporation of dFdCTP, one additional deoxynucleotide is added before DNA polymerase is unable to proceed further. This phenomenon, known as "masked chain termination," effectively halts DNA synthesis. The presence of the additional nucleotide "masks" the this compound analog from proofreading enzymes, preventing its excision and leading to irreversible DNA damage and apoptosis.[9][10]

The dual mechanisms of action of this compound's active metabolites are depicted below.

Caption: Dual mechanisms of action of this compound's active metabolites.

Quantitative Data

The efficiency of this compound's metabolic activation is a critical determinant of its clinical efficacy. The following tables summarize key quantitative data related to enzyme kinetics and intracellular metabolite concentrations.

Table 1: Enzyme Kinetic Parameters for this compound Activation and Inactivation

| Enzyme | Substrate | Km (µM) | Reference |

| Deoxycytidine Kinase (dCK) | This compound | 4.6 | [11] |

| Deoxycytidine Kinase (dCK) | Deoxycytidine | 1.5 | [11] |

| Cytidine (B196190) Deaminase (CDA) | This compound | 95.7 | [11] |

| Cytidine Deaminase (CDA) | Deoxycytidine | 46.3 | [11] |

Table 2: Intracellular Concentrations of this compound and its Metabolites

| Cell Line/Tissue | Compound | Concentration Range | Incubation Conditions | Reference |

| Pancreatic Ductal Adenocarcinoma (PDAC) Mouse Tumors | This compound | 0.2 - 50 ng/mg tissue | 50 or 100 mg/kg dose, 60-75 min post-dose | [1] |

| Pancreatic Ductal Adenocarcinoma (PDAC) Mouse Tumors | dFdCTP | 0.2 - 50 ng/mg tissue | 50 or 100 mg/kg dose, 60-75 min post-dose | [1] |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | This compound | Mean AUC0-24h: 95 µMh | This compound infusion in patients | [12][13] |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | dFdU | Mean AUC0-24h: 1650 µMh | This compound infusion in patients | [12][13] |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | dFdCTP | Mean AUC0-24h: 2640 µM*h | This compound infusion in patients | [12][13] |

| HL60 (Human Promyelocytic Leukemia) Cells | dFdCTP | Time and concentration-dependent | In vitro incubation with dFdC | [14] |

| Primary Chronic Lymphocytic Leukemia Cells | dFdCTP | Time and concentration-dependent | In vitro incubation with dFdC | [14] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the intracellular metabolic activation of this compound.

Quantification of this compound and its Metabolites by LC-MS/MS

This protocol is a composite based on methods described for the simultaneous quantification of this compound, dFdU, and dFdCTP in biological matrices.[1][15][16]

Objective: To accurately measure the concentrations of this compound and its primary active (dFdCTP) and inactive (dFdU) metabolites in cell or tissue extracts.

Materials:

-

Biological sample (e.g., cell pellet, tissue homogenate)

-

Internal standards (e.g., stable isotope-labeled this compound, dFdU, and dFdCTP)

-

Protein precipitation solution (e.g., cold methanol (B129727) or acetonitrile)

-

LC-MS/MS system with a suitable column (e.g., porous graphitic carbon or C18)

-

Mobile phases (e.g., ammonium (B1175870) acetate (B1210297) in water and methanol)

Procedure:

-

Sample Preparation:

-

For cell pellets: Resuspend a known number of cells in a small volume of ice-cold saline.

-

For tissue samples: Homogenize a weighed amount of tissue in a suitable buffer on ice.

-

-

Protein Precipitation:

-

Add a known amount of internal standard to the sample.

-

Add 3 volumes of ice-cold protein precipitation solution.

-

Vortex vigorously for 1 minute.

-

Incubate at -20°C for at least 30 minutes to allow for complete protein precipitation.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

-

Supernatant Extraction:

-

Carefully collect the supernatant and transfer it to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

-

Reconstitution:

-

Reconstitute the dried extract in a small, known volume of the initial mobile phase.

-

Vortex to ensure complete dissolution.

-

-

LC-MS/MS Analysis:

-

Inject a defined volume of the reconstituted sample onto the LC-MS/MS system.

-

Separate the analytes using a gradient elution program.

-

Detect and quantify the analytes using multiple reaction monitoring (MRM) in positive or negative ion mode, depending on the analyte.

-

-

Data Analysis:

-

Construct calibration curves for each analyte using known concentrations of standards.

-

Calculate the concentration of each analyte in the original sample by comparing its peak area ratio to the internal standard against the calibration curve.

-

The following diagram outlines the experimental workflow for LC-MS/MS quantification.

Caption: Workflow for quantifying this compound and its metabolites by LC-MS/MS.

Deoxycytidine Kinase (dCK) Activity Assay

This protocol is based on commercially available kits and published methods for measuring dCK activity.[5][17][18][19]

Objective: To determine the enzymatic activity of dCK in cell lysates by measuring the rate of this compound phosphorylation.

Principle: The assay measures the formation of dFdCMP from this compound and ATP, catalyzed by dCK. The product can be quantified using various methods, including HPLC or a coupled enzyme assay. A common coupled enzyme assay uses IMP dehydrogenase (IMPDH) to oxidize the product of a secondary reaction, leading to a change in absorbance that is proportional to dCK activity.

Materials:

-

Cell lysate containing dCK

-

dCK assay buffer (containing ATP, MgCl2, and other necessary cofactors)

-

This compound (substrate)

-

(For coupled assay) Deoxyinosine (dIR), IMPDH, and cofactors

-

96-well microplate

-

Plate reader capable of measuring absorbance at 340 nm (for coupled assay) or HPLC system

Procedure (Coupled Enzyme Assay):

-

Prepare Reagents:

-

Prepare the reaction buffer according to the manufacturer's instructions, containing all necessary cofactors and enzymes (e.g., IMPDH).

-

-

Prepare Cell Lysate:

-

Lyse cells using a suitable lysis buffer and determine the protein concentration.

-

-

Set up the Reaction:

-

In a 96-well plate, add the reaction buffer to each well.

-

Add a known amount of cell lysate (protein) to each well.

-

To initiate the reaction, add this compound (or dIR for the coupled assay) to each well.

-

-

Incubation and Measurement:

-

Immediately place the plate in a plate reader pre-set to the appropriate temperature (e.g., 37°C).

-